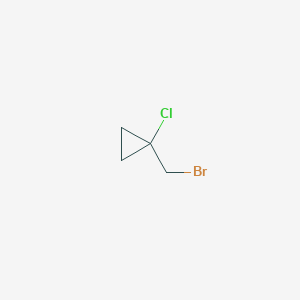![molecular formula C13H17ClO2 B2661618 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane CAS No. 885460-66-2](/img/structure/B2661618.png)
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane, also known as 4-chloro-3-methylphenoxyacetic acid (CMPA) is a synthetic compound that has a wide variety of applications in scientific research. CMPA is used as a reagent in organic synthesis, as well as a biochemical and physiological agent in laboratory experiments.
Scientific Research Applications
Mutagenic Metabolites and DNA Interaction
Research has identified (1-Chloroethenyl)oxirane, a related compound, as a significant mutagenic metabolite of chloroprene used in synthetic rubber manufacturing. Studies on its reactions with nucleosides and calf thymus DNA have provided insights into the adducts formed, which may be relevant to understanding its mutagenesis mechanisms (Munter et al., 2002).
Oxirane and Silorane Analysis
Oxiranes and siloranes, evaluated for their potential in developing composite materials with low shrinkage, have been analyzed for their biological effects, including mutagenic potentials and effects on genetic endpoints in mammalian cells (Schweikl et al., 2004).
Stability in Dental Applications
Silorane dental monomers have been studied for their stability in aqueous systems, with findings suggesting their suitability for use in oral environments due to their stability and insolubility in biological fluids, offering potential improvements over traditional oxirane-functional monomers (Eick et al., 2006).
Catalytic Hydrogenation Studies
Theoretical investigations have been conducted on the catalytic hydrogenation of oxirane and its methyl derivative, providing insight into reaction mechanisms and potential applications in chemical synthesis processes (Kuevi et al., 2012).
Synthesis and Chemical Reactions
Various studies focus on the synthesis and reactions of oxirane derivatives, exploring methodologies for producing functional compounds and understanding their chemical behavior. These include the synthesis of fluorinated C4 chirons, metal complexes involving oxirane compounds, and the study of reaction mechanisms (Arnone et al., 1992), (Sancheti et al., 2012).
properties
IUPAC Name |
2-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)11-5-12(14)9(3)4-13(11)16-7-10-6-15-10/h4-5,8,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUYYWUVONZCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2661536.png)
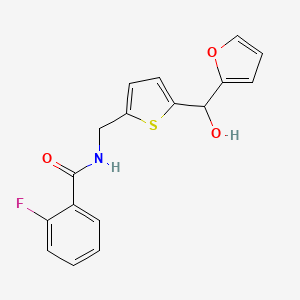
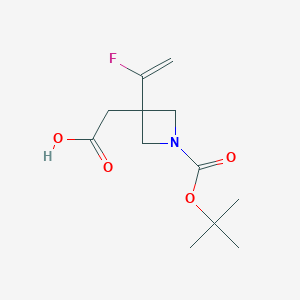
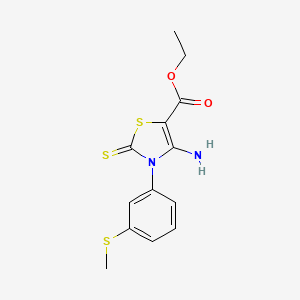
![Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B2661543.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)
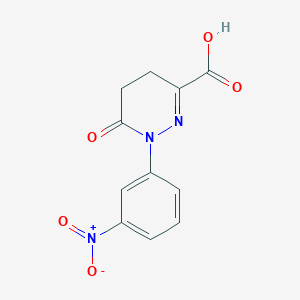
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2661547.png)
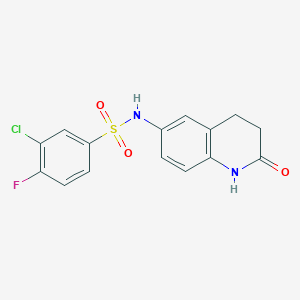
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2661552.png)
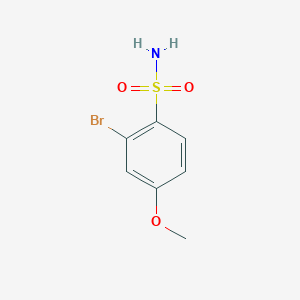
![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
